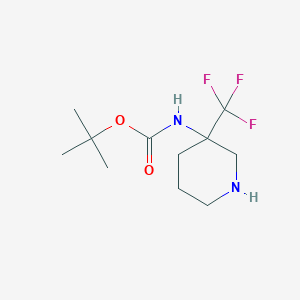

3-(2-Fluoro-3-methylphenoxy)pyrrolidine

説明

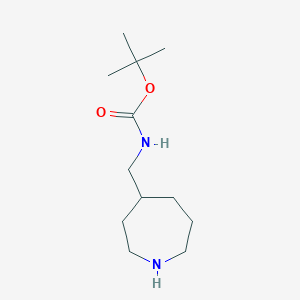

3-(2-Fluoro-3-methylphenoxy)pyrrolidine is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to develop compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle . The presence of fluorine and the pyridine moiety in the structure contributes to its unique physicochemical properties .科学的研究の応用

Applications in Chemical Synthesis and Modification

Synthesis of Fluorinated Chromenes The compound has been utilized in the synthesis of fluorinated chromenes, a class of organic compounds. Specifically, reactions involving 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene with phenols in dry pyridine lead to the formation of 3-fluoro-2,2-dimethyl-2H-chromenes, which are analogues of natural insect antijuvenile hormones (Camps et al., 1980).

Applications in Cognitive Enhancement and Molecular Inhibition

Cognition-Enhancing Properties The compound has shown potential in enhancing cognition. A series of 3-(aryloxy)pyridines, including 3-(2-fluorophenoxy)pyridine, exhibited activity in enhancing retention for passive avoidance learning in mice, indicating potential therapeutic properties for the treatment of cognitive disorders (Butler et al., 1981).

Molecular Docking and Inhibition Studies The compound has been involved in docking studies to understand the molecular features contributing to high inhibitory activity. Docking of derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, and others complexed with c-Met kinase, provided insights into their orientations and active conformations as inhibitors (Caballero et al., 2011).

Applications in Antitumor Activity and Molecular Recognition

Antitumor Activity in Mesothelioma Models Nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptotic responses, suggesting their potential for cancer therapy (Carbone et al., 2013).

Stereoselective Molecular Recognition The stereoselective recognition of 3-fluoro-4-hydroxyprolines by the VHL E3 ubiquitin ligase for targeted protein degradation was another significant application. This study highlighted the nuanced effects of hydroxylation and fluorination on molecular recognition and provided insights into the use of these compounds in targeted protein degradation (Testa et al., 2018).

将来の方向性

Pyrrolidine derivatives, including 3-(2-Fluoro-3-methylphenoxy)pyrrolidine, hold promise in the field of drug discovery due to their diverse biological activities . The development of new pyrrolidine compounds with different biological profiles is an active area of research . It is expected that many novel applications of pyrrolidine derivatives will be discovered in the future .

特性

IUPAC Name |

3-(2-fluoro-3-methylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9,13H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLXQVYXELIYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)

![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)

![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)

![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)

![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)